molecular formula C16H18N2OS B5439983 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No. B5439983
M. Wt: 286.4 g/mol
InChI Key: GGMOGRJXKSIHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide, also known as TBA-354, is a chemical compound with potential applications in the field of medicinal chemistry. This compound has been synthesized and studied for its potential as an antitumor agent, particularly in the treatment of breast cancer. In

Scientific Research Applications

2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been studied for its potential as an antitumor agent, particularly in the treatment of breast cancer. In vitro studies have shown that 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is highly effective against breast cancer cell lines, with IC50 values in the low nanomolar range. Furthermore, 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to induce apoptosis in breast cancer cells, indicating its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is not fully understood, but it is believed to involve inhibition of tubulin polymerization. Tubulin is a protein involved in the formation of microtubules, which are essential for cell division. By inhibiting tubulin polymerization, 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to have potent antitumor activity in vitro, with selectivity for breast cancer cells. In addition, 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been shown to have low toxicity in normal cells, indicating its potential as a therapeutic agent. However, further studies are needed to fully understand the biochemical and physiological effects of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is its high potency against breast cancer cells, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a relatively new compound, and further studies are needed to fully understand its limitations and potential side effects.

Future Directions

There are several potential future directions for research on 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. One area of interest is the development of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide analogs with improved potency and selectivity for breast cancer cells. In addition, further studies are needed to fully understand the mechanism of action of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide and its potential for use in combination therapies. Finally, the development of new methods for the synthesis of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide and related compounds may lead to more efficient and cost-effective production methods.

Synthesis Methods

The synthesis of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves a multi-step process, beginning with the reaction of 2-methylphenylboronic acid with 4,5,6,7-tetrahydro-1,3-benzothiazole-2-thione to form the corresponding aryl sulfide. This intermediate is then reacted with chloroacetyl chloride to form the desired product, 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide. The synthesis of 2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has been optimized for high yield and purity, making it suitable for use in scientific research.

properties

IUPAC Name

2-(2-methylphenyl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2OS/c1-11-6-2-3-7-12(11)10-15(19)18-16-17-13-8-4-5-9-14(13)20-16/h2-3,6-7H,4-5,8-10H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMOGRJXKSIHEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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